1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate
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Overview
Description
1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry . The specific structure of this compound includes a thiazole ring attached to a phenylpropenoate moiety, making it a compound of interest for various scientific research applications.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it’s plausible that this compound may interact with a variety of targets involved in these biological processes.
Mode of Action
For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
These activities suggest that thiazole compounds may influence various biochemical pathways related to inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it’s plausible that this compound may exert a variety of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate typically involves the reaction of thiazole derivatives with cinnamic acid derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like methanol or ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and sensors
Comparison with Similar Compounds
Similar Compounds
1,3-thiazole-4-carboxylic acid: Known for its antimicrobial properties.
2-aminothiazole: Used in the synthesis of various pharmaceuticals.
4-methylthiazole: Found in flavoring agents and fragrances.
Uniqueness
1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate is unique due to its combined thiazole and phenylpropenoate structure, which imparts distinct biological activities.
Properties
CAS No. |
338981-72-9 |
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Molecular Formula |
C13H11NO2S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H11NO2S/c15-13(16-9-12-8-14-10-17-12)7-6-11-4-2-1-3-5-11/h1-8,10H,9H2 |
InChI Key |
WOQRFVWAGYMIME-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2=CN=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2=CN=CS2 |
solubility |
not available |
Origin of Product |
United States |
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